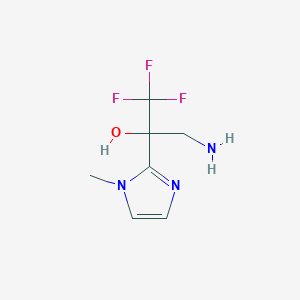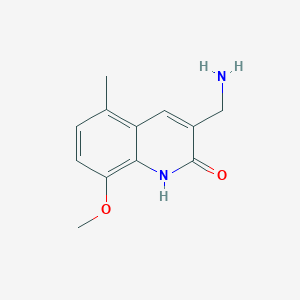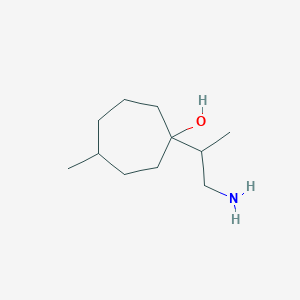
1-(1-Chlorobutan-2-yl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chlorobutan-2-yl)-3-methylbenzene is an organic compound with a unique chemical structure It consists of a benzene ring substituted with a 1-chlorobutan-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorobutan-2-yl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 1-chlorobutane under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the desired product from the reaction mixture.
化学反応の分析
Types of Reactions
1-(1-Chlorobutan-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 1-(1-hydroxybutan-2-yl)-3-methylbenzene.
Oxidation: Formation of 1-(1-chlorobutan-2-yl)-3-methylbenzoic acid.
Reduction: Formation of 1-(butan-2-yl)-3-methylbenzene.
科学的研究の応用
1-(1-Chlorobutan-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-Chlorobutan-2-yl)-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
類似化合物との比較
Similar Compounds
- 1-(1-Chlorobutan-2-yl)-2-methylbenzene
- 1-(1-Chlorobutan-2-yl)-4-methylbenzene
- 1-(1-Chlorobutan-2-yl)-2-fluorobenzene
Uniqueness
1-(1-Chlorobutan-2-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. The position of the methyl group relative to the chlorobutan-2-yl group can affect the compound’s steric and electronic properties, making it distinct from its isomers.
特性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC名 |
1-(1-chlorobutan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-3-10(8-12)11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3 |
InChIキー |
PTHWOBPZVDZKFZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CCl)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


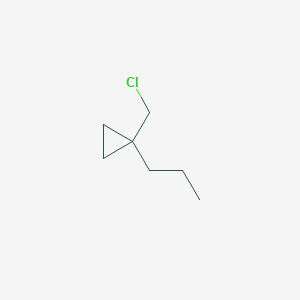
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)
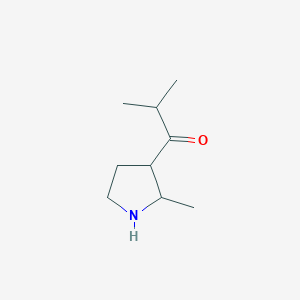
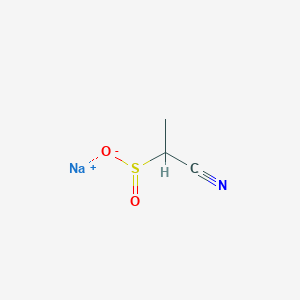
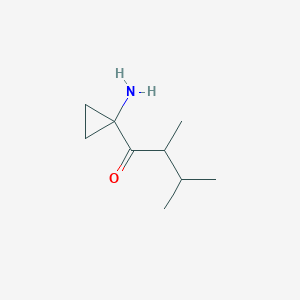
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)

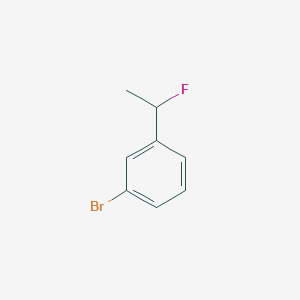
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
